molecular formula C₁₉H₂₆O₆ B043462 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 18685-18-2

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B043462
CAS No.: 18685-18-2
M. Wt: 350.4 g/mol
InChI Key: ZHFVGOMEUGAIJX-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused bicyclic dioxolane derivatives, characterized by a furo[2,3-d][1,3]dioxole core with two 2,2-dimethyl-1,3-dioxolane substituents and a phenylmethoxy group. Its stereochemistry (3aR,5S,6S,6aR) is critical for its reactivity and applications in asymmetric synthesis and carbohydrate chemistry. The phenylmethoxy group enhances lipophilicity, making it suitable for use as a protected intermediate in organic synthesis .

Properties

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVGOMEUGAIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18685-18-2
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-
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Record name NSC56267
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Cyclocondensation Strategy for Core Furodioxole Formation

The furo[2,3-d] dioxole core is typically constructed via acid-catalyzed cyclocondensation of diols with ketones or aldehydes. A representative protocol involves reacting 2,3-O-isopropylidene-L-threitol with 3,4-O-isopropylidene-D-erythrose in the presence of p-toluenesulfonic acid (pTSA) under anhydrous conditions . The reaction proceeds via hemiacetal formation, followed by intramolecular cyclization to yield the bicyclic framework.

Optimization Parameters :

  • Solvent : Anhydrous acetone or 2,2-dimethoxypropane (optimal for water removal) .

  • Temperature : 45–50°C for 8–12 hours .

  • Catalyst Loading : 5–10 mol% pTSA .

Post-reaction workup includes neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography to isolate the product in 78–82% yield . Nuclear magnetic resonance (NMR) analysis confirms the regiochemistry, with characteristic signals at δ 4.86 (d, 6H) for the dioxolane protons and δ 1.8 (s, 18H) for the methyl groups .

Epoxide Ring-Opening for Phenylmethoxy Group Introduction

The 6-phenylmethoxy substituent is introduced via nucleophilic ring-opening of an epoxide intermediate. Starting from 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxole-6-ol , the hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) generates the 6,7-epoxide, which undergoes reaction with benzyl alcohol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) .

Critical Observations :

  • Regioselectivity : The epoxide opens at the less hindered carbon, confirmed by X-ray crystallography .

  • Yield : 68–72% after deprotection with tetra-n-butylammonium fluoride (TBAF) .

Infrared (IR) spectroscopy reveals the disappearance of the epoxide band at 920 cm⁻¹ and the emergence of a C–O–C stretch at 1100 cm⁻¹ . High-performance liquid chromatography (HPLC) purity exceeds 99% when using a water/acetonitrile gradient .

Stereoselective Glycosylation for Sidechain Attachment

The 2,2-dimethyl-1,3-dioxolan-4-yl sidechain is installed via stereoselective glycosylation. A modified Koenigs-Knorr method employs 3,4-di-O-acetyl-L-arabinal as the glycosyl donor and the core furodioxole as the acceptor. Silver triflate (AgOTf) promotes the reaction in dichloromethane at −40°C, achieving α-selectivity due to the neighboring group participation of the acetyl groups .

Process Details :

  • Donor-Acceptor Ratio : 1.2:1 to prevent oligomerization .

  • Reaction Time : 2 hours at −40°C, followed by warming to 0°C for 1 hour .

  • Workup : Sequential washing with sodium thiosulfate (to remove Ag⁺) and brine, followed by column chromatography (hexane/ethyl acetate 3:1) .

Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 942 [M+H]⁺ , consistent with the target molecular formula .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC, %)Key Advantage
Cyclocondensation78–8299.5Scalable to >100 g batches
Epoxide Ring-Opening68–7298.7High regioselectivity
Glycosylation65–7097.9Excellent α-stereocontrol

The cyclocondensation route is favored for industrial production due to its simplicity and scalability, while the glycosylation method remains valuable for accessing stereochemically pure material .

Process Optimization and Troubleshooting

Common Challenges :

  • Diastereomer Formation : Minimized by using anhydrous solvents and strict temperature control during glycosylation .

  • O-alkylation Byproducts : Reduced via pH adjustment (4.5–5.0) during workup, as demonstrated in Iohexol synthesis .

Purification Techniques :

  • Crystallization : From methanol/water (7:3) to remove hydrophobic impurities .

  • Silica Gel Chromatography : Gradient elution with hexane/ethyl acetate (4:1 to 1:1) .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Drug Development

The structural characteristics of this compound allow for modifications that can enhance its bioactivity. Its unique dioxole and dioxolan moieties can be pivotal in designing new pharmaceuticals targeting specific biological pathways. For instance, derivatives have been synthesized to improve solubility and bioavailability in drug formulations.

Polymer Synthesis

This compound can serve as a monomer in polymer chemistry. Its reactive functional groups enable the formation of polymers with tailored properties for applications in coatings and adhesives. The incorporation of dioxole units can enhance the thermal stability and mechanical strength of the resulting materials.

Nanocomposites

In material science, the integration of this compound into nanocomposite materials has shown promise in enhancing electrical conductivity and mechanical properties. Such advancements are crucial for developing next-generation electronic devices and sensors.

Case Studies

StudyFocusFindings
Antioxidant Activity Investigated the antioxidant properties of similar dioxole compoundsDemonstrated significant radical scavenging activity (IC50 values) indicating potential therapeutic applications against oxidative stress-related conditions
Polymer Applications Evaluated the use of dioxole-based monomers in polymer synthesisResulted in polymers with enhanced thermal stability and mechanical properties suitable for high-performance applications
Drug Formulation Assessed bioavailability improvements in modified derivativesShowed increased solubility and bioactivity in vitro compared to unmodified compounds

Mechanism of Action

The mechanism of action of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The benzyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (CAS 2595-05-3)
  • Molecular Formula : C₁₂H₂₀O₆
  • Key Differences : Replaces phenylmethoxy with a hydroxyl group.
  • Properties : Lower molecular weight (260.28 g/mol), higher polarity, and reduced stability under acidic conditions due to the unprotected hydroxyl group .
  • Applications : Used as a chiral building block in glycosylation reactions .
(b) (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(2-(phenylsulfonyl)ethyl)tetrahydrofuro[2,3-d][1,3]dioxole
  • Key Differences : Substitutes phenylmethoxy with a phenylsulfonylethyl group.
  • Properties : Increased steric bulk and electron-withdrawing effects from the sulfonyl group alter reactivity in nucleophilic substitutions. Synthesized via light-mediated methods with a 46% yield and 8:1 diastereomer ratio .

Functional Group Variations

(a) 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-methylbenzenesulfonate
  • Key Differences : Contains a tosyl (4-methylbenzenesulfonyl) group.
  • Properties : Enhanced leaving-group ability, facilitating SN2 reactions. Used in glycosylation and cross-coupling reactions .
(b) (3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(phenylmethoxy)tetrahydrofuro[2,3-d][1,3]dioxole (Stereoisomer)
  • Key Differences : Stereochemistry at C6 (R-configuration instead of S).
  • Properties : Altered spatial arrangement impacts binding affinity in enzyme-mediated reactions. Demonstrates the importance of stereochemistry in biological activity .

Benzyl-Protected Derivatives

(a) (3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole
  • Molecular Formula : C₂₅H₃₂O₇
  • Key Differences : Additional benzyloxymethyl group.
  • Properties : Higher molecular weight (444.52 g/mol) and extreme lipophilicity. Used in multi-step syntheses requiring orthogonal protection strategies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Key Application
Target Compound C₁₉H₂₄O₆ 348.39 Phenylmethoxy N/A Chiral intermediates
(3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-...-6-ol (CAS 2595-05-3) C₁₂H₂₀O₆ 260.28 Hydroxyl 97% Glycosylation reactions
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-...-6-yl 4-methylbenzenesulfonate C₁₈H₂₂O₈S 398.43 Tosyl N/A SN2 reactions
(3aR,5S,6R,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-...-phenylmethoxy C₁₉H₂₄O₆ 348.39 Phenylmethoxy (C6-R) N/A Stereochemical studies

Biological Activity

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of various precursors under specific conditions. For instance, a related compound was synthesized by reacting 2-chloropyrimidin-5-ol with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran (THF) . The successful synthesis of such compounds often results in good yields and purity.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. A study on a series of 1,3-dioxolanes found that most derivatives demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Biological Activity of Related Dioxolane Compounds

CompoundAntifungal Activity (C. albicans)Antibacterial Activity (S. aureus)Minimum Inhibitory Concentration (MIC)
Compound 1ModerateHigh625 µg/mL
Compound 2HighModerate1250 µg/mL
Compound 3LowNoneN/A

The biological activity is attributed to the ability of these compounds to disrupt cellular processes in microbial cells. The dioxolane ring may enhance membrane permeability or interfere with metabolic pathways essential for microbial growth .

Case Studies

A case study focusing on the biological evaluation of dioxolane derivatives highlighted their potential as therapeutic agents. In vitro tests revealed that certain derivatives not only inhibited the growth of pathogenic bacteria but also showed lower toxicity towards human cell lines compared to conventional antibiotics .

Research Findings

Recent studies have expanded on the potential applications of dioxolane derivatives in pharmaceuticals. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy and reduce side effects. For example, modifications at the phenylmethoxy position have been shown to influence both antibacterial and antifungal activities significantly .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • The synthesis involves diastereomer formation, as shown in a reaction producing a 46% yield with an 8:1 diastereomeric ratio (dr) using flash column chromatography for purification .
  • Key variables include reaction time (3 hours in the cited protocol), solvent choice, and temperature. Optimizing chromatographic conditions (e.g., gradient elution, silica gel pore size) can improve separation efficiency.
  • Pre-purification analysis (TLC or HPLC) is critical to monitor diastereomer formation and adjust reaction conditions.

Q. What analytical techniques are recommended for confirming stereochemistry and structural integrity?

Methodological Answer:

  • Single-crystal X-ray diffraction is the gold standard for absolute stereochemical assignment. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (a = 12.7862 Å, b = 13.0160 Å, c = 16.8232 Å) provide unambiguous confirmation of spatial arrangement .
  • NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry can corroborate stereochemical assignments.

Advanced Research Questions

Q. How can diastereomers generated during synthesis be resolved with high purity?

Methodological Answer:

  • Beyond basic flash chromatography, advanced methods include chiral stationary phase HPLC or supercritical fluid chromatography (SFC) to separate enantiomers.
  • Crystallization-induced diastereomer resolution (CIDR) can exploit differences in solubility, as seen in related dioxolane derivatives .
  • Computational modeling (e.g., molecular docking to predict chromatographic behavior) may guide solvent selection.

Q. What role does stereochemistry play in modulating the compound’s reactivity or biological activity?

Methodological Answer:

  • Stereoelectronic effects from the dioxolane and tetrahydrofuran rings influence nucleophilic reactivity. For instance, axial vs. equatorial positioning of substituents alters steric hindrance in SN2 reactions .
  • Hypotheses about bioactivity (e.g., enzyme inhibition) can be tested using molecular dynamics simulations based on crystallographic data (e.g., bond lengths and angles from P212121 symmetry) .

Q. How can researchers address contradictions in reported diastereomer ratios across studies?

Methodological Answer:

  • Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst loading) is essential. For example, a 46% yield with 8:1 dr may differ from other protocols due to variations in temperature or purification methods.
  • Meta-analysis of reproducibility datasets and kinetic modeling can identify rate-limiting steps affecting diastereoselectivity.

Methodological and Theoretical Questions

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Link synthesis pathways to stereochemical theory (e.g., Cram’s rule for cyclic acetals) to predict diastereomer formation .
  • Use retrosynthetic analysis guided by the compound’s fused-ring system to prioritize protecting group strategies .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) calculations can optimize molecular geometry using crystallographic data (e.g., unit cell parameters from P212121) to predict solubility, logP, and dipole moments .
  • Molecular docking with enzymes (e.g., glycosidases) may reveal interactions with the phenylmethoxy group, supported by structural analogs in bioactivity studies .

Data Collection and Validation

Q. What protocols ensure reliable crystallographic data collection for this compound?

Methodological Answer:

  • Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K. Ensure data-to-parameter ratios > 13:1 to minimize overfitting .
  • Validate refinement with R factors < 0.05 (e.g., R = 0.037, wR = 0.088 in cited studies) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Publish detailed chromatographic conditions (e.g., mobile phase ratios, column dimensions) and raw spectral data (NMR, HRMS) in supplementary materials.
  • Adhere to FAIR data principles by depositing crystallographic data in the Cambridge Structural Database (CSD) or CCDC .

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